5-phenethyl-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Description
5-phenethyl-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C22H22N4OS2 and its molecular weight is 422.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed novel thiazolopyridazinone derivatives through specific synthetic pathways, aiming to explore their biological activities. For instance, the synthesis of novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones has been reported, yielding compounds with significant in vivo analgesic and anti-inflammatory activities. These compounds were characterized using 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography–mass spectrometry, highlighting the precision in their synthesis and the importance of their structural features in biological efficacy (Demchenko et al., 2015).
Antimicrobial Evaluation
Further studies on thiazolopyridazinone derivatives, including those with piperidinyl substitutions, have shown promising antimicrobial and antifungal activities. For example, a series of compounds demonstrated significant activity against a range of bacterial and fungal strains, underscoring the potential of these molecules as templates for developing new antimicrobial agents. The evaluation of their antimicrobial efficacy is a critical step in understanding their potential therapeutic applications (Othman, 2013).
Biological Activity Enrichment
The incorporation of medicinally known biologically active molecules with thiazolopyridazinone derivatives has been explored to enhance biological activities. By combining these molecules with a thiazolidinedione ring, researchers have developed compounds with antibacterial activity, highlighting the versatility of thiazolopyridazinone derivatives in medicinal chemistry. This approach aims to synergistically improve the biological efficacy of the resulting compounds, making them candidates for further pharmacological evaluation (Mohanty et al., 2015).
Properties
IUPAC Name |
5-(2-phenylethyl)-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS2/c27-21-19-20(29-22(23-19)25-12-5-2-6-13-25)18(17-10-7-15-28-17)24-26(21)14-11-16-8-3-1-4-9-16/h1,3-4,7-10,15H,2,5-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQUUBTXKRMLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CCC4=CC=CC=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.